REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6](=O)[C:5]2[CH:9]=[CH:10][S:11][C:4]=2[CH:3]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:6]1[C:5]2[CH:9]=[CH:10][S:11][C:4]=2[CH:3]=[C:2]([CH3:1])[N:7]=1
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(C(N1)=O)C=CS2
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Type
|
CUSTOM
|
Details
|
the excess phosphoryl chloride was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured into ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The extract was washed successively with water and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC2=C1C=CS2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |